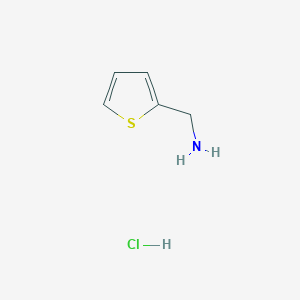

Thiophen-2-ylmethanamine hydrochloride

Overview

Description

Thiophen-2-ylmethanamine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry, material science, and industrial chemistry. The compound is known for its unique structure, which includes a thiophene ring—a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2-ylmethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

Reduction: It can be reduced to form thiophene-2-ylmethanol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene-2-ylmethanol, and various substituted thiophene derivatives .

Scientific Research Applications

Thiophen-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as diuretics and anti-parasitic drugs.

Industry: This compound is used in the production of agrochemicals and nanomaterials.

Mechanism of Action

The mechanism of action of thiophen-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, metal detoxification, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

- Thiophene-2-carboxaldehyde

- Thiophene-2-ylmethanol

- 2-Thiophenemethylamine

Uniqueness

Thiophen-2-ylmethanamine hydrochloride is unique due to its versatile reactivity and wide range of applications. Unlike its analogs, it can undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Thiophen-2-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich characteristics and ability to interact with various biological targets. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, enhancing its potential as a pharmacophore.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds with active sites on proteins, while the thiophene ring facilitates π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Antiparasitic Activity : Thiophen-2-yl derivatives have shown significant antiparasitic effects, particularly against Schistosoma mansoni, a causative agent of schistosomiasis. Studies indicate that these compounds induce long-lasting paralysis in parasites at low concentrations without significant cytotoxicity to mammalian cells .

- Anticancer Properties : Recent research has identified thiophen-2-ylmethylene derivatives as potent inhibitors of Werner syndrome ATP-dependent helicase (WRN), which is implicated in microsatellite instability (MSI) cancers. These compounds induce DNA damage and apoptotic cell death in cancer cells, showcasing their potential as therapeutic agents .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various structural modifications. Research has highlighted several key points regarding SAR:

- Substituent Effects : Modifications on the thiophene ring can significantly impact biological activity. For instance, introducing polar substituents can enhance selectivity for specific targets while maintaining potency .

- Potency Variations : Different analogues exhibit varying potencies against specific targets. For example, certain derivatives have shown IC50 values in the low nanomolar range against cancer cell lines, indicating strong antiproliferative effects .

1. Antiparasitic Activity Against Schistosoma mansoni

A study demonstrated that a series of thiophen-2-yl derivatives effectively paralyzed adult S. mansoni worms at concentrations around 1 µM. The paralysis was concentration-dependent and persisted even after extensive washing of the parasites, suggesting irreversible damage .

| Compound | EC50 (µM) | Effect on Parasite Motility |

|---|---|---|

| 25 | ~1 | Severe paralysis |

| 28 | ~0.5 | Partial recovery post-wash |

2. Anticancer Activity in MSI Cancers

Thiophen-2-ylmethylene bis-dimedone derivatives were evaluated for their ability to inhibit WRN in MSI cancer cells. The most potent compound exhibited an IC50 value of 0.09 µM, indicating strong inhibition compared to the reference compound galunisertib .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 18e | 0.09 | WRN inhibition leading to apoptosis |

Properties

IUPAC Name |

thiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYMHENLAOOTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995458 | |

| Record name | 1-(Thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-63-9 | |

| Record name | 2-Thiophenemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC400116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.